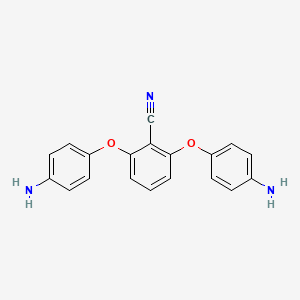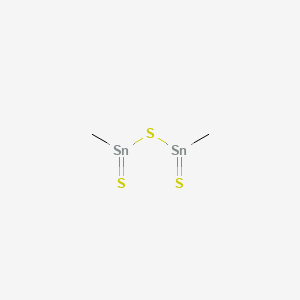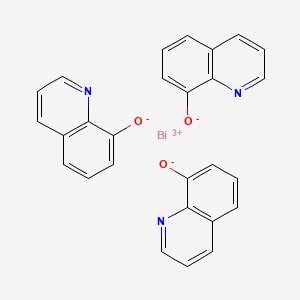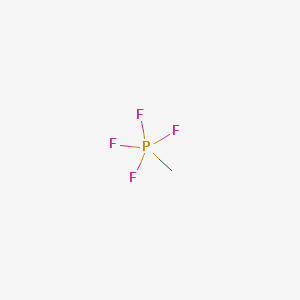![molecular formula C25H27N3O5S B13730991 7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bifeprunox mesylate is a novel atypical antipsychotic agent that combines minimal dopamine D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease . Bifeprunox mesylate is known for its unique pharmacological profile, which includes partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bifeprunox mesylate involves multiple steps, starting from the preparation of the core benzoxazolone structure. The key steps include:
Formation of Benzoxazolone Core: The benzoxazolone core is synthesized through the reaction of 2-aminophenol with phosgene or a phosgene equivalent to form the benzoxazolone ring.
Attachment of Piperazine Moiety: The benzoxazolone core is then reacted with 1-(3-bromopropyl)-4-(biphenyl-3-ylmethyl)piperazine to attach the piperazine moiety.
Formation of Mesylate Salt: The final step involves the formation of the mesylate salt by reacting the free base of Bifeprunox with methanesulfonic acid.
Industrial Production Methods
Industrial production of Bifeprunox mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Bifeprunox mesylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur at the benzoxazolone ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced benzoxazolone derivatives, and substituted aromatic compounds .
科学研究应用
Bifeprunox mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying partial agonist activity at dopamine and serotonin receptors.
Medicine: Explored for its therapeutic potential in treating schizophrenia, psychosis, and Parkinson’s disease.
Industry: Utilized in the development of new antipsychotic drugs with improved efficacy and safety profiles.
作用机制
Bifeprunox mesylate exerts its effects through partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity helps to stabilize dopamine levels in the brain, reducing symptoms of schizophrenia and psychosis while minimizing side effects such as weight gain and extrapyramidal symptoms . The compound also modulates serotonin levels, contributing to its efficacy against negative symptoms of schizophrenia .
相似化合物的比较
Bifeprunox mesylate is often compared with other atypical antipsychotics, such as aripiprazole and SLV313 .
Aripiprazole: Like Bifeprunox mesylate, aripiprazole is a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.
SLV313: Another compound with similar receptor activity, SLV313, also combines dopamine and serotonin receptor agonism.
Similar Compounds
- Aripiprazole
- SLV313
- SSR-181507
These compounds share similar pharmacological profiles but differ in their receptor binding affinities and side effect profiles .
属性
分子式 |
C25H27N3O5S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
methanesulfonic acid;7-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-7-4-8-22(23(21)29-24)27-15-13-26(14-16-27)17-18-9-11-20(12-10-18)19-5-2-1-3-6-19;1-5(2,3)4/h1-12H,13-17H2,(H,25,28);1H3,(H,2,3,4) |
InChI 键 |
IBNOHQWPSXMQKL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


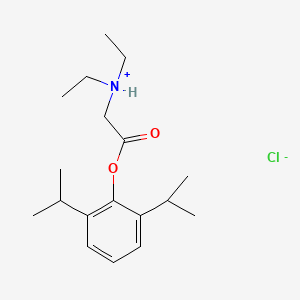
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
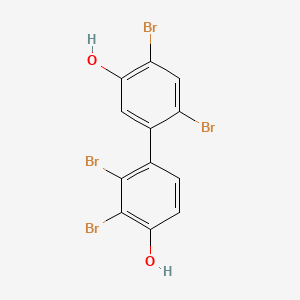


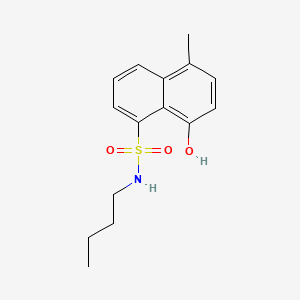
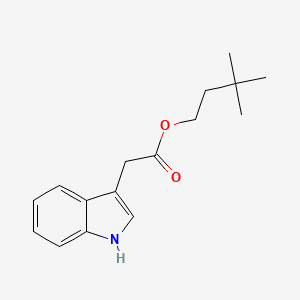

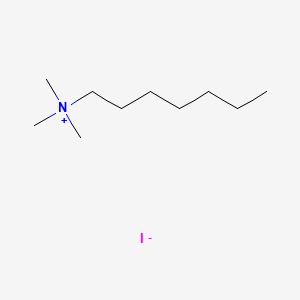
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
